molecular formula C18H15Cl2N3O2S2 B4540650 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide

Cat. No. B4540650
M. Wt: 440.4 g/mol
InChI Key: UFWKWNIBXWCUEE-UHFFFAOYSA-N
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Description

The chemical compound is likely to be of interest due to its structural features, including a thieno[2,3-d]pyrimidin-2-yl core, which is common in molecules with various biological activities. These structures are often explored for their potential as therapeutic agents due to their ability to interact with biological targets.

Synthesis Analysis

Synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multi-step chemical reactions. A common approach might involve the cyclization of appropriately substituted pyrimidin-2-yl thiols with chloroacetyl derivatives, followed by further functionalization. For instance, Kobayashi et al. (2007) described a two-step synthesis involving the addition of magnesium enolates to chloro-substituted pyridines, followed by reaction with aryl isocyanates to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied. X-ray crystallography reveals that these molecules can adopt a folded conformation around certain atoms, stabilizing intramolecular interactions. For example, Subasri et al. (2016) elucidated the crystal structures of related compounds, noting the importance of intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S2/c1-3-6-23-17(25)12-7-10(2)27-16(12)22-18(23)26-9-15(24)21-11-4-5-13(19)14(20)8-11/h3-5,7-8H,1,6,9H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWKWNIBXWCUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide

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